molecular formula C14H18FNO4 B558693 Boc-3-fluoro-D-phenylalanine CAS No. 114873-11-9

Boc-3-fluoro-D-phenylalanine

Cat. No.: B558693
CAS No.: 114873-11-9
M. Wt: 283.29 g/mol
InChI Key: FPCCREICRYPTTL-LLVKDONJSA-N
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Description

Boc-3-fluoro-D-phenylalanine is a fluorinated derivative of the amino acid phenylalanine. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group at the amino terminus and a fluorine atom at the meta position of the phenyl ring. This modification enhances the compound’s stability and bioavailability, making it a valuable tool in various scientific and industrial applications .

Scientific Research Applications

Boc-3-fluoro-D-phenylalanine has a wide range of applications in scientific research:

Safety and Hazards

The safety data sheet for Boc-3-fluoro-D-phenylalanine advises avoiding dust formation and breathing mist, gas, or vapors. It is recommended to use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .

Mechanism of Action

Target of Action

Boc-3-fluoro-D-phenylalanine, also known as Boc-D-Phe(3-F)-OH, is a derivative of phenylalanine . It has been found to have considerable industrial and pharmaceutical applications . The primary targets of this compound are proteins, specifically enzymes . The compound plays an important role as potential enzyme inhibitors .

Mode of Action

The introduction of fluorine into phenylalanine can modulate the acidity, basicity, hydrophobicity, geometry, conformation, reactivity, and moreover the bioavailability of the analogue . This compound interacts with its targets, i.e., enzymes, and inhibits their action . The inhibition of these enzymes can lead to changes in the metabolic processes they are involved in .

Biochemical Pathways

It’s known that fluorinated amino acids like this compound can influence aspects such as protein folding, protein-protein interactions, ribosomal translation, lipophilicity, acidity/basicity, optimal ph, stability, thermal stability, and therapeutic properties . The effect of peptide structure and stability has been found to depend on the position and number of fluorine atoms within the amino acid chains .

Pharmacokinetics

The introduction of fluorine into phenylalanine can improve the bioavailability of the analogue .

Result of Action

The molecular and cellular effects of this compound’s action include increased catabolic stability especially in therapeutic proteins and peptide-based vaccines . It also influences the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevents exercise-induced muscle damage .

Action Environment

The environment can influence the action, efficacy, and stability of this compound. It’s worth noting that the compound should be stored at 2-8 °C .

Biochemical Analysis

Biochemical Properties

Boc-3-fluoro-D-phenylalanine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. It has been found to influence aspects such as protein folding, protein–protein interactions, ribosomal translation, lipophilicity, acidity/basicity, optimal pH, stability, thermal stability, and therapeutic properties .

Cellular Effects

This compound exerts effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The high electronegativity of the fluorine leads to low polarizability and a strong covalent bond to carbon , which can influence the activity of enzymes and other proteins.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels . The specific pathways and interactions are complex and depend on the specific biological context.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-3-fluoro-D-phenylalanine typically involves the fluorination of phenylalanine derivatives. One common method includes the alkylation of the Schöllkopf reagent with fluorinated benzyl bromides, followed by hydrolysis and Boc protection . Another approach involves the direct fluorination of ester derivatives of phenylpyruvic acids, followed by hydrolysis .

Industrial Production Methods: Industrial production of this compound often employs multi-step synthetic routes to ensure high purity and yield. These methods may include the use of thionyl chloride, ammonia, and pyridoxal 5’-phosphate monohydrate in enzymatic reactions .

Chemical Reactions Analysis

Types of Reactions: Boc-3-fluoro-D-phenylalanine undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenylalanine derivatives .

Comparison with Similar Compounds

  • α-fluorophenylalanine
  • β-fluorophenylalanine
  • β,β-difluorophenylalanine

Comparison: Boc-3-fluoro-D-phenylalanine is unique due to its specific fluorination pattern and Boc protection, which enhance its stability and bioavailability compared to other fluorinated phenylalanines. This makes it particularly useful in applications requiring high stability and precise modulation of biochemical properties .

Properties

IUPAC Name

(2R)-3-(3-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-5-4-6-10(15)7-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPCCREICRYPTTL-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC(=CC=C1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10427300
Record name Boc-3-fluoro-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114873-11-9
Record name N-[(1,1-Dimethylethoxy)carbonyl]-3-fluoro-D-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114873-11-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boc-3-fluoro-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-alpha-t-Butyloxycarbonyl-D-3-fluorophenylalanine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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